7-hydroxy-3-methyl-2H-chromen-2-one

Description

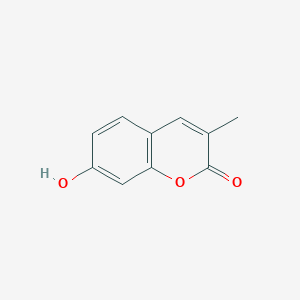

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-3-methylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQJVGSVJRBUNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-hydroxy-3-methyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-hydroxy-3-methyl-2H-chromen-2-one, a member of the coumarin family of compounds. This document delves into its chemical structure, synthesis, spectroscopic characterization, and explores its potential as a valuable scaffold in drug discovery and development. Drawing upon data from structurally related analogs, this guide offers insights into its anticipated biological activities and molecular targets.

Chemical Identity and Structural Elucidation

7-hydroxy-3-methyl-2H-chromen-2-one, also known as 7-hydroxy-3-methylcoumarin, is a heterocyclic organic compound. Its structure features a benzopyrone core, which is characteristic of the coumarin class of molecules. The systematic IUPAC name for this compound is 7-hydroxy-3-methylchromen-2-one.[1]

The core structure consists of a benzene ring fused to a pyran-2-one ring. A hydroxyl group is substituted at the C7 position of the benzene ring, and a methyl group is attached to the C3 position of the pyrone ring. This substitution pattern is crucial for its chemical properties and biological activities.

Table 1: Chemical and Physical Properties of 7-hydroxy-3-methyl-2H-chromen-2-one

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₃ | PubChem[1] |

| Molecular Weight | 176.17 g/mol | PubChem[1] |

| IUPAC Name | 7-hydroxy-3-methylchromen-2-one | PubChem[1] |

| Synonyms | 7-hydroxy-3-methylcoumarin | PubChem[1] |

| Canonical SMILES | CC1=CC2=C(C=C(C=C2)O)OC1=O | PubChem[1] |

| InChI | InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | PubChem[1] |

| InChIKey | ZLQJVGSVJRBUNL-UHFFFAOYSA-N | PubChem[1] |

Synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one

The most common and efficient method for synthesizing 7-hydroxy-3-methyl-2H-chromen-2-one is the Pechmann condensation .[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[2][3] For the synthesis of the target compound, resorcinol (a phenol) is reacted with ethyl 2-methylacetoacetate (a β-ketoester).

The mechanism of the Pechmann condensation proceeds through several acid-catalyzed steps, including transesterification, intramolecular electrophilic aromatic substitution, and dehydration to form the final coumarin product.[3]

Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.

Potential Pharmacological Activities and Molecular Targets

Direct pharmacological data for 7-hydroxy-3-methyl-2H-chromen-2-one is limited. However, based on the extensive research on its structural analogs, particularly 7-hydroxycoumarin (umbelliferone) and its derivatives, this compound is anticipated to exhibit a range of biological activities. [4][5][6]The substitution of a methyl group at the 3-position is expected to influence its potency and selectivity. [4]

Anti-inflammatory Activity

Coumarin derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. [4]The potential mechanisms include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are crucial for the synthesis of prostaglandins, which are key players in the inflammatory response. [4]* Modulation of NF-κB Signaling Pathway: 7-hydroxycoumarin analogs can suppress the activation of the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. [5]

Antioxidant Activity

The phenolic hydroxyl group at the C7 position is a key structural feature that imparts antioxidant properties to 7-hydroxycoumarins. These compounds can act as free radical scavengers, protecting cells from oxidative damage.

Anticancer Activity

Numerous derivatives of 7-hydroxy-4-methylcoumarin have demonstrated cytotoxic effects against various cancer cell lines. [7]The anticancer activity is often associated with the modulation of critical signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT pathway. [7]

Macrophage Migration Inhibitory Factor (MIF) Inhibition

Recent studies have identified 7-hydroxycoumarins as high-affinity binders to the tautomerase active site of the macrophage migration inhibitory factor (MIF). [8][9]MIF is a cytokine implicated in inflammation and cancer. [8][9]By inhibiting MIF, 7-hydroxy-3-methyl-2H-chromen-2-one could potentially interfere with MIF-mediated signaling pathways, such as the MIF-CD74 interaction, and inhibit cancer cell proliferation. [8][9]

Caption: Potential signaling pathways modulated by 7-hydroxy-3-methyl-2H-chromen-2-one.

Future Perspectives in Drug Development

7-hydroxy-3-methyl-2H-chromen-2-one represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Definitive Spectroscopic Characterization: Obtaining and publishing the complete and unambiguous experimental spectroscopic data for the compound.

-

Quantitative Biological Evaluation: Determining the specific IC₅₀ or MIC values against a panel of cancer cell lines, microbial strains, and relevant enzymes.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms of action and identifying specific protein targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand how modifications to the coumarin core affect biological activity.

The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates based on the 7-hydroxy-3-methyl-2H-chromen-2-one framework.

References

- Zhang Y, Zhu A, Li Q, Li L, Zhao Y, Wang J. Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances. 2014.

-

Kornicka A, Zapadka M, Szymańska E. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. Molecules. 2023;28(14):5564. Available from: [Link]

-

Synthesis of 7-Hydroxy Coumarin via Pechmann. Scribd. Available from: [Link]

-

Biologically active 7-hydroxycoumarins derived from umbelliferone. ResearchGate. Available from: [Link]

-

Xiao Z, Chen D, Song S, et al. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. J Med Chem. 2020;63(19):11192-11200. Available from: [Link]

-

Xiao Z, Chen D, Song S, et al. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. 2020. Available from: [Link]

- Lafta SJ, Al-Masoudi NA. SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University. 2013;11(4).

-

7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. Available from: [Link]

- Anary-Abbasinejad M, Anaraki-Ardakani H, Hosseini-Mehdiabadi S, Hassanabadi A. Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. J Braz Chem Soc. 2013;24(1):155-163.

-

One-Pot Synthesis of Coumarin Derivatives. IntechOpen. Available from: [Link]

-

7-Hydroxy-3-methylcoumarin. PubChem. Available from: [Link]

-

7-Hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one. PubChem. Available from: [Link]

-

Reaction Pathway of the Pechmann reaction for the 7‐hydroxy‐4‐methylcoumarin synthesize with H‐Beta zeolite model 34T at the M06‐2X approach. ResearchGate. Available from: [Link]

-

Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. 2016. Available from: [Link]

- The Study on Infrared Spectra of 7-Hydroxycoumarin by Density Functional Theory. Guang Pu Xue Yu Guang Pu Fen Xi. 2015;35(4):964-9.

- Odame F, Boadi NO, Nanga S, Aniagyei A, Hosten E. Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. Eur J Chem. 2025;16:275-286.

-

7-Hydroxymitragynine. Wikipedia. Available from: [Link]

Sources

- 1. 7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of Coumarin Derivatives | IntechOpen [intechopen.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

physical properties of 7-hydroxy-3-methylcoumarin

An In-depth Technical Guide to the Physical Properties of 7-Hydroxy-3-methylcoumarin

Prepared by: Gemini, Senior Application Scientist

Abstract: 7-Hydroxy-3-methylcoumarin is a vital heterocyclic compound belonging to the benzopyrone class. Its robust fluorescence characteristics, which are exquisitely sensitive to the local chemical environment, position it as a molecule of significant interest for researchers in biochemistry, materials science, and drug development. Unlike its more commonly cited isomer, 7-hydroxy-4-methylcoumarin (hymecromone), the 3-methyl isomer possesses a unique substitution pattern that subtly modulates its electronic and, consequently, its physical properties. This guide provides a comprehensive technical overview of the core , moving beyond a simple data sheet to explain the causal relationships between its structure and observable characteristics. We will delve into its physicochemical constants, detailed spectroscopic profile, and the established methodologies for its synthesis and characterization, offering field-proven insights for its practical application.

Chemical Identity and Structure

To establish a clear foundation, it is essential to define the precise chemical identity of the subject compound.

-

IUPAC Name: 7-hydroxy-3-methylchromen-2-one[1]

-

Synonyms: 7-hydroxy-3-methyl-2H-chromen-2-one, 7-Hydroxy-3-methyl-cumarin[1]

-

CAS Number: 4069-67-4

-

Molecular Formula: C₁₀H₈O₃[1]

-

Molecular Weight: 176.17 g/mol [1]

-

Canonical SMILES: CC1=CC2=C(C=C(C=C2)O)OC1=O[1]

The structure consists of a fused benzene and α-pyrone ring, forming the coumarin core. The key functional groups dictating its properties are the phenolic hydroxyl group at the 7-position, the methyl group at the 3-position, and the lactone (cyclic ester) group within the pyrone ring.

Core Physicochemical Properties

The macroscopic properties of a compound are a direct reflection of its molecular structure and intermolecular forces. While experimental data for this specific isomer is less abundant than for its 4-methyl counterpart, we can establish key parameters based on its chemical nature and data from closely related analogues.

-

Appearance: Typically a light yellow or beige crystalline powder.

-

Boiling Point: A definitive experimental boiling point is not available. Due to its relatively high molecular weight and polar nature, it is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.

-

Solubility: The presence of the polar hydroxyl group allows for hydrogen bonding, granting some solubility in polar solvents. However, the large, relatively nonpolar aromatic core limits its aqueous solubility. It is expected to be soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF, and sparingly soluble in water[3][4]. For instance, the parent compound 7-hydroxycoumarin is reported to be soluble in chloroform[5].

-

pKa: The acidity of the 7-hydroxyl group is a critical parameter, as its protonation state dictates the molecule's fluorescence. The pKa of the parent compound, 7-hydroxycoumarin (umbelliferone), is in the range of 7.1 to 7.8[6]. The 3-methyl substituent is not expected to significantly alter the electronic properties of the distant phenolic proton, so the pKa of 7-hydroxy-3-methylcoumarin can be confidently estimated to be within this same range.

Spectroscopic and Photophysical Profile

The most valuable properties of 7-hydroxy-3-methylcoumarin stem from its interaction with electromagnetic radiation. Its extensive π-conjugated system makes it an excellent fluorophore.

UV-Visible Absorption and Fluorescence

7-hydroxycoumarins are renowned for their strong fluorescence, a property that is highly dependent on pH[6]. This dependency is the cornerstone of their use as pH indicators and biosensors.

-

Mechanism of pH-Sensitivity: In acidic to neutral solutions (pH < pKa), the 7-hydroxyl group is protonated (phenol form). Upon absorption of a UV photon, the molecule emits fluorescence, typically in the blue region of the spectrum. In alkaline solutions (pH > pKa), the hydroxyl group is deprotonated, forming the phenolate anion. This deprotonation extends the conjugated π-electron system, which includes the lone pair of electrons on the oxygen. This extension of conjugation lowers the energy gap between the ground and excited states, resulting in a shift of both the absorption (λ_abs_) and emission (λ_em_) maxima to longer wavelengths (a bathochromic or red shift)[6]. The phenolate form is typically more intensely fluorescent than the protonated form[7].

-

Spectral Characteristics: While specific spectra for 7-hydroxy-3-methylcoumarin are not provided, data from closely related 3-substituted 7-hydroxycoumarins show UV absorption maxima around 340-355 nm and fluorescence emission maxima in the 450-460 nm range in neutral buffer[8][9]. Derivatives often exhibit a large Stokes shift (the difference between the excitation and emission maxima), which can exceed 100 nm, a highly desirable feature for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios[8][9]. For example, a related derivative has an excitation peak at 352 nm and an emission peak at 407 nm[10].

Caption: pH-dependent protonation and its effect on fluorescence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the molecular structure. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus. While a specific spectrum for 7-hydroxy-3-methylcoumarin is not available in the search results, theoretical calculations and data from similar structures provide a strong basis for expected values[11].

-

¹H-NMR: The spectrum would show distinct signals for the aromatic protons on the benzene ring, typically between 6.5 and 8.0 ppm. The vinyl proton at the 4-position would appear as a singlet or a narrow quartet due to coupling with the methyl group. The methyl group at the 3-position would be a singlet or a narrow doublet around 2.0-2.5 ppm. The phenolic -OH proton would be a broad singlet, the position of which is highly dependent on solvent and concentration.

-

¹³C-NMR: The spectrum would show 10 distinct carbon signals. The carbonyl carbon of the lactone would be the most downfield signal, typically >160 ppm. The aromatic and vinyl carbons would resonate in the 100-160 ppm range, and the methyl carbon would appear upfield, around 15-20 ppm[12].

Synthesis and Purity Considerations

The physical properties of any compound are critically dependent on its purity. Understanding the synthesis route is key to anticipating potential impurities. 7-hydroxy-3-methylcoumarin is synthesized via the Pechmann Condensation [13][14][15].

-

Reaction Mechanism: This acid-catalyzed reaction involves the condensation of a phenol (resorcinol) with a β-ketoester. To obtain the 3-methyl substitution pattern, ethyl 2-methylacetoacetate must be used as the β-ketoester. The use of standard ethyl acetoacetate would result in the 4-methyl isomer. The mechanism proceeds via (1) acid-catalyzed transesterification between the phenol and the ester, followed by (2) an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) to form the new ring, and finally (3) dehydration to yield the aromatic coumarin product[14][16].

-

Potential Impurities: Incomplete reaction can leave starting materials (resorcinol, ethyl 2-methylacetoacetate) in the final product. Side reactions or alternative cyclization pathways, though less common with an activated phenol like resorcinol, could lead to isomeric impurities. These impurities can depress and broaden the melting point and interfere with spectroscopic measurements. Therefore, purification, typically by recrystallization from a solvent like ethanol, is a critical final step.

Caption: Simplified workflow of the Pechmann Condensation synthesis.

Methodologies for Physical Characterization

For researchers aiming to validate the properties of a synthesized or purchased batch of 7-hydroxy-3-methylcoumarin, the following protocols serve as a reliable guide.

Melting Point Determination

-

Objective: To determine the melting range as an indicator of purity.

-

Protocol:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the apparatus rapidly to about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid droplet appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is T₁-T₂. A pure sample should have a sharp melting range of < 2 °C.

-

UV-Vis and Fluorescence Spectroscopy

-

Objective: To determine the absorption/emission maxima and pH sensitivity.

-

Protocol:

-

Solvent Selection: Use spectroscopic grade solvents (e.g., ethanol, or buffered aqueous solutions)[17].

-

Stock Solution: Prepare a ~1 mM stock solution in a suitable organic solvent like ethanol or DMSO.

-

Working Solutions: Prepare working solutions (1-10 µM) in the desired buffers (e.g., pH 4.0, 7.4, and 10.0) using quartz cuvettes. Ensure the final concentration of the stock solvent (e.g., DMSO) is low (<1%) to avoid solvent effects.

-

UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectrum from 250 nm to 500 nm against a solvent blank. Note the wavelength of maximum absorbance (λ_max_).

-

Fluorescence Emission: Using a spectrofluorometer, set the excitation wavelength to the determined λ_max_. Scan the emission spectrum from (λ_max_ + 20 nm) to 600 nm. Note the wavelength of maximum emission.

-

Repeat steps 3-5 for each pH to observe the spectral shifts.

-

NMR Spectroscopy

-

Objective: To confirm the chemical structure and assess purity.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for observing exchangeable protons like -OH).

-

¹H-NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C-NMR: Acquire a proton-decoupled carbon spectrum. An APT or DEPT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

2D NMR (Optional but Recommended): If structural confirmation is critical, run a COSY experiment to establish H-H correlations and an HSQC or HMBC experiment to map H-C correlations.

-

Conclusion: The Nexus of Properties and Application

The are intrinsically linked to its utility. Its well-defined crystalline nature and melting point are crucial for quality control in synthesis and formulation. However, its most powerful characteristic is its pH-sensitive fluorescence. The significant Stokes shift, high quantum yield (in its phenolate form), and environmentally sensitive emission make it an exemplary scaffold for designing fluorescent probes. For researchers in drug development, this molecule can be used to develop enzyme activity assays or to probe binding interactions within protein active sites[8][9]. For cell biologists, it serves as a basis for intracellular pH sensors. This guide provides the foundational understanding and practical methodologies required to harness the unique physical properties of this versatile fluorophore.

Data Summary

| Property | Value / Description | Source / Rationale |

| IUPAC Name | 7-hydroxy-3-methylchromen-2-one | [1] |

| Molecular Formula | C₁₀H₈O₃ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Light yellow / beige crystalline powder | General observation |

| Melting Point | Data not available; expected near 186-191 °C | Based on 4-methyl isomer[2] |

| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water | Chemical structure analysis[3][4][5] |

| pKa (7-OH group) | Estimated ~7.1 - 7.8 | Based on parent compound[6] |

| UV-Vis Abs (λ_max_) | ~340-350 nm (neutral); >360 nm (alkaline) | Based on related compounds[8][9] |

| Fluorescence (λ_em_) | ~400-450 nm (neutral); >450 nm (alkaline) | Based on related compounds[6][8][9] |

| Stokes Shift | Expected to be large, potentially >100 nm | Based on related compounds[8][9] |

References

-

Pechmann Condensation Coumarin Synthesis. Organic Chemistry Portal. [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PMC. [Link]

-

Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR | The Journal of Organic Chemistry. ACS Publications. [Link]

-

Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. PMC. [Link]

-

Coumarin-Based Profluorescent and Fluorescent Substrates. Encyclopedia MDPI. [Link]

-

Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Macedonian Pharmaceutical Bulletin. [Link]

-

Hi all! What will be a good solvent for Coumarin and 7 Hydroxycoumarin? ResearchGate. [Link]

-

pH-Dependent fluorescence spectroscopy. Part 12. Flavone, 7-hydroxyflavone, and 7-methoxyflavone. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

One-Pot Synthesis of Coumarin Derivatives. IntechOpen. [Link]

-

7-Hydroxycoumarin, A Useful Precursor for the Synthesis of New Coumarin Derivatives and their Biological Evaluations. Connect Journals. [Link]

-

6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Organic & Biomolecular Chemistry - Shoichet Lab - University of Toronto. [Link]

-

7-Hydroxy-3-methylcoumarin. PubChem. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. [Link]

-

Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. [Link]

-

Three-Component Reactions of 7-Hydroxy Coumarin Derivatives, Acetylenic Esters and Aromatic Aldehydes in the Presence of NEt3. SciELO. [Link]

-

Coumarins and derivatives. Fisher Scientific. [Link]

-

7-hydroxy-4-methyl-2H-chromen-2-one. ChemSynthesis. [Link]

-

7-Hydroxycoumarin. NIST WebBook. [Link]

-

Experimental Determination and Thermodynamic Correlation of 7-Amino-4-Methylcoumarin Solubility in Various Cosolvency Mixtures. ACS Publications. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

-

7-hydroxy-3-phenyl-2H-chromen-2-one. PubChem. [Link]

Sources

- 1. 7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. eprints.lancs.ac.uk [eprints.lancs.ac.uk]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Coumarin-Based Profluorescent and Fluorescent Substrates | Encyclopedia MDPI [encyclopedia.pub]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]

- 11. shd.org.rs [shd.org.rs]

- 12. rsc.org [rsc.org]

- 13. Pechmann Condensation [organic-chemistry.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. One-Pot Synthesis of Coumarin Derivatives | IntechOpen [intechopen.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Structural and Mechanistic Guide to 7-Hydroxy-3-methylcoumarin: Molecular Properties and Advanced Applications

Executive Summary

In the realm of advanced organic synthesis and bioconjugation, the coumarin scaffold serves as a highly versatile pharmacophore and photolabile protecting group (PPG). Specifically, 7-hydroxy-3-methylcoumarin has emerged as a critical intermediate in both antiviral drug discovery and the spatio-temporal control of peptide therapeutics.

This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, and physicochemical properties of 7-hydroxy-3-methylcoumarin. Furthermore, we will explore the profound mechanistic causality behind its structural design—specifically, why the C3-methyl group is an absolute requirement for preventing photoisomerization in thiol-caging applications.

Physicochemical Profiling and Structural Rationale

The foundational utility of any synthetic building block lies in its exact stoichiometric and physical properties. The molecular formula of 7-hydroxy-3-methylcoumarin is C10H8O3 , yielding a molecular weight of 176.17 g/mol 1[1].

Understanding these quantitative metrics is non-negotiable for precise molar calculations during downstream functionalization, such as sulfonylation or halogenation. I have summarized the critical data in Table 1 to facilitate rapid reference for your LC-MS and assay development workflows.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Significance in Synthesis & Biology |

| Molecular Formula | C10H8O3 | Provides the exact baseline stoichiometry for bioconjugation and derivatization. |

| Molecular Weight | 176.17 g/mol | Low molecular weight ensures high atom economy and favorable ligand efficiency1[1]. |

| Exact Mass | 176.0473 Da | Critical for high-resolution LC-MS (TOF) validation of synthesized intermediates 1[1]. |

| Topological Polar Surface Area | 46.5 Ų | Facilitates moderate membrane permeability, crucial for intracellular drug delivery 1[1]. |

| Hydrogen Bond Donors | 1 (C7-OH) | The primary nucleophilic site for sulfonylation, alkylation, or etherification. |

| Hydrogen Bond Acceptors | 3 | Contributes to target binding (e.g., mimicking ADP-ribose in viral macro domains) 2[2]. |

The Causality of the C3-Methyl Group in Peptide Chemistry

In my experience developing photolabile protecting groups (PPGs) for solid-phase peptide synthesis (SPPS), the protection of cysteine thiols presents a unique challenge. Thiols are highly reactive nucleophiles prone to oxidation. Historically, the 6-bromo-7-hydroxycoumarin-4-ylmethyl (Bhc) group was used for thiol caging. However, researchers observed a fatal flaw: upon UV irradiation, Bhc-protected thiols often undergo an undesired photoisomerization, trapping the thiol in a "dead-end" thibethet byproduct rather than releasing the free peptide3[3].

The Mechanistic Solution: By utilizing 7-hydroxy-3-methylcoumarin to synthesize the derivative mBhc (6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl), we introduce a crucial steric and electronic block. The alkylation at the C3 position fundamentally prevents the photoisomerization pathway 4[4]. This allows for clean, highly efficient one- and two-photon photolysis, enabling the precise 3D spatial activation of biomolecules like K-Ras-derived peptides3[3].

Caption: Logical flow of mBhc photolysis vs. standard Bhc, highlighting the protective role of the C3-methyl.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. Below are the optimized methodologies for synthesizing the 7-hydroxy-3-methylcoumarin core and its subsequent functionalization for drug discovery.

Protocol A: Synthesis of 7-Hydroxy-3-methylcoumarin via Cyclization

This procedure utilizes an intramolecular cyclization strategy to build the benzopyrone nucleus, a highly scalable method for generating the C10H8O3 scaffold 5[5].

Step-by-Step Methodology:

-

Reagent Assembly: Dissolve 2,4-dihydroxybenzaldehyde (1.0 equiv) in an anhydrous solvent (e.g., DMF or CH2Cl2).

-

Condensation: Add the Wittig reagent Ph3P=C(CH3)COOMe (1.2 equiv) to the solution at room temperature.

-

Thermal Cyclization: Heat the mixture to reflux (e.g., in xylene or DMF) for 7 hours. Causality: The thermal energy drives the intramolecular cyclization, closing the lactone ring to form the coumarin core 5[5].

-

In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using EtOAc/Hexanes. The complete disappearance of the aldehyde starting material validates successful cyclization.

-

Selective Extraction: Add EtOAc and wash with water. Extract the organic layer three times with 10% aqueous KOH. Causality: The basic KOH deprotonates the C7-hydroxyl group, pulling the desired product into the aqueous phase while leaving non-phenolic impurities in the organic layer 5[5].

-

Isolation: Acidify the aqueous layer with 10% HCl to precipitate the product, extract with EtOAc, dry over Na2SO4 , and concentrate under reduced pressure.

Caption: Step-by-step synthesis workflow for 7-hydroxy-3-methylcoumarin via cyclization.

Protocol B: Sulfonylation for Antiviral Conjugates

7-hydroxy-3-methylcoumarin is a critical intermediate in synthesizing quinazoline-coumarin-arylsulfonate conjugates, which act as potent inhibitors against the Chikungunya virus (CHIKV) 6[6].

Step-by-Step Methodology:

-

Activation: Dissolve 7-hydroxy-3-methylcoumarin (1.0 equiv) in anhydrous acetone (15–17 mL). Add anhydrous K2CO3 (1.5 equiv). Causality: The weak base deprotonates the C7-hydroxyl, creating a highly reactive phenoxide nucleophile.

-

Coupling: Add the desired benzenesulfonyl chloride (1.2 equiv) to the mixture.

-

Execution: Heat the reaction mixture to 55–60 °C and stir for 2.0 to 2.5 hours6[6].

-

Validation: Analyze via 1H -NMR. The successful conjugation is validated by the downfield shift of the coumarin aromatic protons and the integration of the newly added arylsulfonate protons.

-

Purification: Filter off inorganic solids, concentrate the filtrate, and purify via silica gel column chromatography (EtOAc/Hexanes) to yield the 7-O-sulfonylated coumarin (82–95% yield) 6[6].

Applications in Drug Development

Beyond peptide caging, the C10H8O3 scaffold is heavily utilized in medicinal chemistry. Molecular docking studies have demonstrated that the coumarin skeleton effectively mimics the ADP-ribose structure 2[2]. When 7-hydroxy-3-methylcoumarin is conjugated with quinazoline and arylsulfonates, the resulting triple conjugates exhibit high binding affinity to the nsP3 macro domain of the Chikungunya virus, yielding highly effective antiviral agents 6[6]. Furthermore, derivatives synthesized from this core have shown potent structure-activity relationships (SAR) as anti-HIV agents (e.g., cis-khellactone derivatives) 5[5].

References

-

PubChem: 7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410. National Center for Biotechnology Information. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS): Anti-AIDS Agents. 37. Synthesis and Structure−Activity Relationships of (3'R,4'R)-(+)-cis-Khellactone Derivatives as Novel Potent Anti-HIV Agents. Available at:[Link]

-

Molecules (MDPI): Computer-Aided Design and Synthesis of (Functionalized quinazoline)–(α-substituted coumarin)–arylsulfonate Conjugates against Chikungunya Virus. Available at:[Link]

-

Organic & Biomolecular Chemistry (NIH/PMC): 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. Available at:[Link]

-

Chemical Society Reviews (RSC): Cysteine protecting groups: applications in peptide and protein science. Available at:[Link]

-

Molecules (PMC): Computer-Aided Design and Synthesis of (Functionalized quinazoline)–(α-substituted coumarin)–arylsulfonate Conjugates against Chikungunya Virus. Available at:[Link]

Sources

- 1. 7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Computer-Aided Design and Synthesis of (Functionalized quinazoline)–(α-substituted coumarin)–arylsulfonate Conjugates against Chikungunya Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

pKa values of 7-hydroxy-3-methyl-2H-chromen-2-one

An In-Depth Technical Guide on the pKa Values of 7-hydroxy-3-methyl-2H-chromen-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development

The extent of ionization of a drug molecule at a given pH, as quantified by its pKa value, profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a molecule like 7-hydroxy-3-methyl-2H-chromen-2-one, the weakly acidic nature of the 7-hydroxyl group is a key determinant of its behavior in biological systems. An accurate understanding of its pKa is therefore not merely an academic exercise but a prerequisite for:

-

Predicting Solubility and Dissolution Rate: The ionization state of a compound significantly impacts its aqueous solubility.

-

Modeling Membrane Permeability: The ability of a drug to cross biological membranes is often dependent on its charge, with the neutral form being more lipophilic and thus more readily transported across lipid bilayers.

-

Understanding Drug-Target Interactions: The charge state of a molecule can dictate its ability to bind to its biological target.

-

Optimizing Formulations: Knowledge of pKa is essential for the development of stable and bioavailable drug formulations.

The coumarin scaffold is a privileged structure in medicinal chemistry, and understanding the nuances of its physicochemical properties is paramount for the rational design of new therapeutic agents.

Structural and Electronic Influences on the Acidity of 7-hydroxy-3-methyl-2H-chromen-2-one

The acidity of the 7-hydroxyl group in 7-hydroxy-3-methyl-2H-chromen-2-one is significantly greater than that of a simple phenol (pKa ≈ 10). This enhanced acidity is primarily due to the extensive resonance stabilization of its conjugate base, the phenolate anion.[1][2] The electron-withdrawing effect of the fused lactone ring allows for the delocalization of the negative charge on the 7-oxygen atom across the entire aromatic system, including the carbonyl oxygen of the lactone.[1]

The presence of the methyl group at the 3-position is expected to have a minor, electron-donating effect through hyperconjugation, which would slightly decrease the acidity (increase the pKa) compared to the unsubstituted 7-hydroxycoumarin. However, this effect is generally small.

Diagram: Resonance Stabilization of the 7-hydroxycoumarin Anion

Sources

Aqueous Stability and Photochemical Dynamics of 7-Hydroxy-3-methylcoumarin: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the realm of chemical biology and drug development, 7-hydroxy-3-methylcoumarin (7-H-3-MC) has emerged as a critical fluorophore and a foundational scaffold for photolabile protecting groups (PPGs). Most notably, its brominated derivative, 6-bromo-7-hydroxy-3-methylcoumarin (mBhc), is heavily utilized for the spatiotemporal control of biological processes via thiol caging.

However, the successful application of 7-H-3-MC in physiological environments hinges entirely on its structural integrity in aqueous solutions. This whitepaper provides an in-depth analysis of the hydrolytic and photochemical stability of 7-H-3-MC. By dissecting the causality behind its pH-dependent tautomerism and the protective role of its C3-methyl substitution, this guide equips researchers with the mechanistic insights and self-validating protocols necessary to accurately profile coumarin-based compounds.

Aqueous Stability Dynamics: pH and Lactone Ring Hydrolysis

The stability of 7-H-3-MC in aqueous media is primarily governed by two structural features: the acidic 7-hydroxyl group and the electrophilic α,β-unsaturated δ-lactone ring.

Protonation States and the pKa Threshold

The 7-hydroxyl group of 7-H-3-MC exhibits a pKa of approximately 7.9[1]. This physicochemical property dictates that at a physiological pH of 7.4, the compound exists in a dynamic equilibrium between its neutral (protonated) and anionic (deprotonated) states. The deprotonated phenolate anion is responsible for the compound's intense fluorescence and increased water solubility. Understanding this equilibrium is critical for assay design, as shifts in local pH will drastically alter the compound's optical properties without necessarily indicating structural degradation.

Mechanism of Alkaline Hydrolysis

While 7-H-3-MC demonstrates exceptional stability in acidic to neutral buffers (pH 3.0–7.0)—making it ideal for 2[2]—it becomes highly vulnerable in alkaline environments.

At pH > 9.0, the lactone ring undergoes base-catalyzed hydrolysis. Hydroxide ions nucleophilically attack the C2 carbonyl carbon, forming a tetrahedral intermediate that collapses to open the ring. This yields a cis-o-hydroxycinnamic acid derivative (coumarinic acid)[3]. While this ring-opening is initially reversible upon acidification, prolonged exposure to high pH can lead to irreversible isomerization into the trans-form, permanently destroying the fluorophore.

Caption: pH-dependent structural transitions and lactone hydrolysis of 7-hydroxy-3-methylcoumarin.

Photochemical Stability: The 3-Methyl Advantage

When transitioning from dark aqueous stability to photolytic applications, 7-H-3-MC demonstrates a massive mechanistic advantage over its 4-methylcoumarin counterpart (e.g., Bhc).

In traditional 4-methylcoumarin protecting groups, UV or near-IR irradiation often triggers an unwanted photoisomerization side-reaction. The excited state can access a pathway that leads to the formation of a dead-end cyclobutane dimer or thietane-like intermediate, severely limiting uncaging efficiency and generating potentially toxic byproducts.

By shifting the methyl group to the C3 position, 7-H-3-MC sterically blocks this dimerization pathway. The steric clash effectively shuts down the [2+2] cycloaddition, ensuring that upon irradiation, the absorbed photon energy is directed entirely toward the clean, efficient cleavage of the protecting group[4]. This makes 5 for precise three-dimensional chemical patterning without detectable photoisomer production[5].

Quantitative Data Summary

To aid in formulation and assay design, the critical stability and physicochemical metrics of 7-H-3-MC are summarized below.

Table 1: Quantitative Stability and Physicochemical Metrics

| Parameter | Value | Causality / Impact on Assay Design |

| pKa (7-Hydroxyl) | ~7.9 | Dictates fluorescence intensity; assays at pH 7.4 contain a mixture of protonated and anionic species. |

| Hydrolytic Stability (pH 3.0–7.0) | > 99% intact (48h) | Highly stable in mildly acidic/neutral conditions, enabling long-duration iterative peptide ligations. |

| Hydrolytic Stability (pH > 10.0) | Rapid degradation | Lactone ring opens via nucleophilic attack; strong bases must be avoided during formulation. |

| Photochemical Isomerization | Undetectable | The C3-methyl group sterically blocks dead-end photoisomer pathways, ensuring clean photolysis. |

Experimental Protocols: Self-Validating Stability Profiling

To accurately measure the aqueous stability of 7-H-3-MC, researchers must decouple hydrolytic degradation from photochemical cleavage. The following protocol outlines a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow.

Step-by-Step RP-HPLC Methodology

-

Stock Solution Preparation: Dissolve 7-H-3-MC in anhydrous DMSO to a concentration of 10 mM. Causality: DMSO ensures complete, rapid solubilization and prevents premature aqueous hydrolysis before the exact start time of the kinetic assay.

-

Internal Standard Addition (Self-Validation): Spike the stock with 1 mM of 4-methylumbelliferone (4-MU) as an internal standard. Causality: If the recovery of 4-MU deviates by >5% during the run, the data is automatically flagged for matrix evaporation or autosampler errors, ensuring the calculated half-lives are true reflections of chemical stability, not systemic artifacts.

-

Aqueous Buffer Dilution: Dilute the stock 1:100 into target aqueous buffers (e.g., 50 mM Acetate pH 4.0; 50 mM Phosphate pH 7.4; 50 mM Carbonate pH 10.0) to achieve a 100 µM working concentration.

-

Thermal Incubation: Transfer aliquots into actinic amber HPLC vials and incubate at 37°C. Causality: Amber vials strictly block ambient laboratory light, ensuring that any observed degradation is purely hydrolytic and not an artifact of ambient photolysis.

-

Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: TFA lowers the mobile phase pH well below the compound's pKa (~7.9). This forces 7-H-3-MC into its fully protonated, lipophilic state, preventing peak tailing and ensuring sharp, reproducible integration.

-

Detection and Kinetic Modeling: Monitor absorbance at 320 nm. Integrate peak areas over a 48-hour time course, normalize against the internal standard, and fit the data to a pseudo-first-order kinetic decay model to extract the hydrolytic half-life.

Caption: Step-by-step experimental workflow for evaluating aqueous and photochemical stability.

Conclusion

The utility of 7-hydroxy-3-methylcoumarin in advanced chemical biology is intrinsically tied to its stability profile. By understanding the causality behind its pH-dependent lactone hydrolysis and leveraging the steric advantages of its C3-methyl substitution, researchers can confidently deploy this scaffold in complex aqueous environments. Adhering to the self-validating protocols outlined in this guide ensures that stability metrics are both accurate and reproducible, accelerating the development of next-generation photolabile therapeutics and biomaterials.

References

-

Rapid one-pot iterative diselenide–selenoester ligation using a novel coumarin-based photolabile protecting group. nih.gov.2

-

Cysteine protecting groups: applications in peptide and protein science. rsc.org. 4

-

6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning. nih.gov. 5

-

Computer-Aided Design and Synthesis of (Functionalized quinazoline)–(α-substituted coumarin)–arylsulfonate Conjugates against Chikungunya Virus. mdpi.com. 3

-

Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials. muni.cz. 1

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. Rapid one-pot iterative diselenide–selenoester ligation using a novel coumarin-based photolabile protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 5. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 3-Methylcoumarin Derivatives: A Technical Guide for Drug Discovery

In the landscape of medicinal chemistry, the coumarin scaffold stands as a privileged structure, a testament to its prevalence in nature and its remarkable versatility in drug design. Among its numerous derivatives, the 3-methylcoumarin class has emerged as a particularly compelling area of research, demonstrating a broad spectrum of pharmacological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-methylcoumarin derivatives, underpinned by field-proven insights and detailed experimental protocols.

I. The Synthetic Landscape: Crafting the 3-Methylcoumarin Core

The synthesis of the 3-methylcoumarin scaffold can be achieved through several established and innovative methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, available starting materials, and scalability. Here, we delve into the most robust and widely employed synthetic strategies.

Pechmann Condensation: A Classic Approach

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. For the synthesis of 3-methyl substituted coumarins, this typically involves the use of ethyl acetoacetate.

Mechanism of Pechmann Condensation:

The reaction is initiated by the acid-catalyzed transesterification of the phenol with the β-ketoester, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring. Subsequent dehydration yields the coumarin ring system.

Caption: Pechmann condensation workflow for 3-methylcoumarin synthesis.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

-

In a round-bottom flask, combine resorcinol (10 mmol) and ethyl acetoacetate (10 mmol).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL) with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 18 hours.[1]

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol to yield 7-hydroxy-4-methylcoumarin.

A variety of catalysts can be employed in the Pechmann condensation, including Lewis acids like ZnCl₂, AlCl₃, and TiCl₄, as well as solid acid catalysts, which offer advantages in terms of reusability and milder reaction conditions.[2][3]

Knoevenagel Condensation: A Versatile Alternative

The Knoevenagel condensation provides a highly efficient route to 3-substituted coumarins, including 3-methyl derivatives. This reaction involves the condensation of a salicylaldehyde with a compound containing an active methylene group, such as a β-ketoester, catalyzed by a weak base.

Mechanism of Knoevenagel Condensation:

The base deprotonates the active methylene compound to form a stabilized enolate, which then undergoes a nucleophilic addition to the aldehyde carbonyl. The resulting aldol-type intermediate undergoes dehydration and subsequent intramolecular cyclization (lactonization) to form the coumarin ring.

Caption: Knoevenagel condensation pathway for coumarin synthesis.

Experimental Protocol: Synthesis of 3-Acetylcoumarin [4]

-

To a mixture of salicylaldehyde (10 mmol) and ethyl acetoacetate (12 mmol), add a catalytic amount of piperidine (1 mmol).

-

Heat the mixture under reflux for 2 hours.

-

Cool the reaction mixture and add ethanol to precipitate the product.

-

Filter the solid and recrystallize from ethanol to obtain pure 3-acetylcoumarin.

Microwave-assisted Knoevenagel condensation has emerged as a rapid and efficient method for the synthesis of coumarins, often leading to higher yields in shorter reaction times.[5]

II. Biological Activities of 3-Methylcoumarin Derivatives

The 3-methylcoumarin scaffold has proven to be a fertile ground for the discovery of potent bioactive molecules. These derivatives exhibit a wide array of pharmacological effects, with anticancer, antimicrobial, and antioxidant activities being the most extensively studied.

Anticancer Activity

A significant body of research has highlighted the potential of 3-methylcoumarin derivatives as anticancer agents.[6][7][8][9][10][11][12][13] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data:

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7,8-Dihydroxy-3-decyl-4-methylcoumarin | K562 (Leukemia) | 42.4 | [12] |

| 7,8-Dihydroxy-3-decyl-4-methylcoumarin | LS180 (Colon) | 25.2 | [12] |

| 7,8-Dihydroxy-3-decyl-4-methylcoumarin | MCF-7 (Breast) | 25.1 | [12] |

| 3-Benzyl-8-methyl-7-(oxy)-acetohydrazide derivative | PC-3 (Prostate) | 3.56 | [7] |

| 3-Benzyl-8-methyl-7-(oxy)-acetohydrazide derivative | MDA-MB-231 (Breast) | 8.5 | [7] |

| 3-(Coumarin-3-yl)-acrolein derivative (6e) | KB (Oral) | 0.39 | [8] |

| 3-(Coumarin-3-yl)-acrolein derivative (5d) | A549 (Lung) | 0.70 | [8] |

| 4-Trifluoromethyl-6,7-dihydroxycoumarin | Mcl-1 Inhibition (Ki) | 0.21 | [14] |

Structure-Activity Relationship (SAR) for Anticancer Activity:

-

Substitution at the 3-position: The introduction of long alkyl chains at the 3-position, such as a decyl group, has been shown to enhance anticancer activity, likely due to increased lipophilicity and improved cell membrane penetration.[12]

-

Hydroxylation of the Benzene Ring: The presence of hydroxyl groups, particularly at the C-7 and C-8 positions, is often associated with potent cytotoxic effects.[12]

-

Hybrid Molecules: Hybrid molecules incorporating other pharmacophores, such as acrolein, with the 3-methylcoumarin scaffold have demonstrated significant anticancer activity.[8]

-

Electron-withdrawing groups: The presence of electron-withdrawing groups, such as trifluoromethyl at the 4-position, can enhance inhibitory activity against specific targets like the anti-apoptotic protein Mcl-1.[14]

Caption: Key SAR insights for anticancer 3-methylcoumarin derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents, and 3-methylcoumarin derivatives have shown considerable promise in this area.[15][16][17][18][19] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Antimicrobial Activity Data:

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Coumarin-pyrazole derivative (11) | Bacillus pumilis | 1.95 | [15] |

| Coumarin-1,3,4-thiadiazine derivative (6) | Bacillus pumilis | 3.91 | [15] |

| S-CH₃ derivative (14) | Staphylococcus faecalis | 1.95 | [15] |

| S-CH₃ derivative (14) | Enterobacter cloacae | 3.91 | [15] |

| Coumarin-pyrazole derivative (11) | Saccharomyces cerevisiae | 3.91 | [15] |

Structure-Activity Relationship (SAR) for Antimicrobial Activity:

-

Heterocyclic Substituents: The incorporation of heterocyclic rings, such as pyrazole and thiadiazine, at the 3-position of the coumarin scaffold has been shown to be a successful strategy for enhancing antimicrobial activity.[15]

-

Specific Functional Groups: The presence of specific functional groups, such as a trifluoromethyl (CF₃) group on a pyrazole substituent, can significantly increase potency against certain bacterial strains.[15]

-

S-Alkyl Derivatives: The introduction of a methylthio (S-CH₃) group has been found to be beneficial for activity against specific bacterial species.[15]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of effective antioxidants a key therapeutic goal. 3-Methylcoumarin derivatives, particularly those with hydroxyl substitutions, have demonstrated significant antioxidant potential.[16][20][21][22][23][24][25]

Methods for Evaluating Antioxidant Activity:

The antioxidant capacity of 3-methylcoumarin derivatives is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Structure-Activity Relationship (SAR) for Antioxidant Activity:

-

Hydroxyl Groups: The number and position of hydroxyl groups on the coumarin ring are critical for antioxidant activity. Polyhydroxy derivatives, especially those with catechol (ortho-dihydroxy) moieties, exhibit potent radical scavenging capabilities.[24]

-

Lipophilicity: While hydroxylation is key, the introduction of lipophilic groups at the C-3 or C-4 positions can sometimes reduce antioxidant activity in certain assays.[21][24]

-

Electron-donating Groups: The presence of electron-donating groups on the coumarin ring generally enhances antioxidant activity.

III. Conclusion and Future Perspectives

The 3-methylcoumarin scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse and potent biological activities, makes them an attractive area for further investigation. Future research should focus on the strategic design of novel derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action. The continued application of modern drug discovery tools, including computational modeling and high-throughput screening, will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

IV. References

-

Manimaran, T., Natarajan, M., & Ramakrishnan, V. T. (1979). Synthesis of 3-methyl-coumarins, -thiacoumarins and -carbostyrils. Proceedings of the Indian Academy of Sciences - Section A, 88(2), 125–130.

-

IntechOpen. (2019, October 22). One-Pot Synthesis of Coumarin Derivatives. Retrieved from [Link]

-

Al-Warhi, T., Al-Hazani, A. A., El-Gazzar, A. B. A., & El-Gendy, M. A. (2024). Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy. Journal of Molecular Structure, 1301, 137359.

-

ResearchGate. (n.d.). Summary of the IC50 (µ M) values of the tested derivatives against a panel of cancer cells. Retrieved from [Link]

-

Wang, L., Zhang, Y., Zhao, Y., Sun, Y., & Liu, H. (2018). Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 143, 1269–1279.

-

ResearchGate. (n.d.). Comparing antioxidant activities using DPPH and ABTS assays. Retrieved from [Link]

-

Tataringa, G., Zbancioc, A. M., & Mangalagiu, I. I. (2019). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. In Coumarins: Synthesis, Properties and Applications. IntechOpen.

-

RSC Medicinal Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.

-

MDPI. (2022). Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery. Molecules, 27(9), 2689.

-

Liu, Z., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1140034.

-

Chem Help ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

-

Liu, Z., et al. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers in Pharmacology, 14, 1140034.

-

MDPI. (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Molecules, 27(7), 2106.

-

RSC Medicinal Chemistry. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry.

-

MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. International Journal of Molecular Sciences, 24(9), 7937.

-

Revue Roumaine de Chimie. (2014). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 59(11-12), 1015-1020.

-

ResearchGate. (n.d.). IC 50 values (µM) of coumarin derivatives (18 compounds) on MCF-7 and.... Retrieved from [Link]

-

JETIR. (2019). synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Retrieved from [Link]

-

Hilaris. (2016). Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Med chem (Los Angeles), 6(7), 503-509.

-

IntechOpen. (2019, July 27). Coumarin Derivatives with Antimicrobial and Antioxidant Activities. Retrieved from [Link]

-

MDPI. (2023). Recent Developments on Coumarin Hybrids as Antimicrobial Agents. Molecules, 28(1), 358.

-

MDPI. (2022). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 27(23), 8206.

-

Organic Chemistry Portal. (n.d.). Synthesis of Coumarins. Retrieved from [Link]

-

PMC. (2012). Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity. Molecules, 17(12), 14597–14611.

-

Taylor & Francis Online. (2015). Structure–activity relationship studies of 4-methylcoumarin derivatives as anticancer agents. Pharmaceutical Biology, 53(10), 1524-1531.

-

Arkivoc. (2019). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2019(5), 163-176.

-

Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. Biomedical and Pharmacology Journal, 16(4).

-

Journal of Advanced Pharmacy Education & Research. (2013). In vitro antioxidant activity of coumarin compounds by DPPH, Super oxide and nitric oxide free radical scavenging methods. Journal of Advanced Pharmacy Education & Research, 3(4), 438-443.

-

IntechOpen. (2019, October 22). One-Pot Synthesis of Coumarin Derivatives. Retrieved from [Link]

-

Connect Journals. (2022). Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications. Pramana Research Journal, 11(6), 1-20.

-

RSC Publishing. (2021). A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts. RSC Advances, 11(52), 33038-33056.

-

Frontiers in Chemistry. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Frontiers in Chemistry, 10, 828695.

-

Hilaris. (2016). Synthesis and SAR Study of Antioxidant Potential of Polyhydroxy Coumarin Derivatives. Med chem (Los Angeles), 6(7), 503-509.

-

Der Pharma Chemica. (2014). Synthesis of coumarins via Pechmann reaction using Antimony chloride immobilized on neutral alumina as a Catalyst under. Der Pharma Chemica, 6(6), 333-338.

-

Connect Journals. (2021). An Overview on Synthetic Strategies to 3-Acylcoumarins. Pramana Research Journal, 10(5), 1-15.

-

Biomedical Journal of Scientific & Technical Research. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38247.

-

PMC. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6837.

-

MDPI. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. International Journal of Molecular Sciences, 24(9), 7937.

Sources

- 1. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. One-Pot Synthesis of Coumarin Derivatives | IntechOpen [intechopen.com]

- 4. youtube.com [youtube.com]

- 5. Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications | IntechOpen [intechopen.com]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 7. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of new coumarin derivatives and assessment of their antimicrobial efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Coumarin Derivatives with Antimicrobial and Antioxidant Activities | IntechOpen [intechopen.com]

- 17. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. japer.in [japer.in]

- 24. hilarispublisher.com [hilarispublisher.com]

- 25. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: 7-Hydroxy-3-methylcoumarin as a Dual-Function Fluorescent Probe and Multi-Photon Caging Agent

Executive Summary & Mechanistic Rationale

The development of precision molecular tools requires probes that can both report on their microenvironment and respond to external stimuli. Derivatives of 3-methylcoumarin are widely utilized as fluorophores due to their high fluorescence quantum yields, photostability, and sensitivity to the local environment[1]. However, the specific derivative 7-hydroxy-3-methylcoumarin —often functionalized as 6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl (mBhc)—serves a highly specialized dual role in chemical biology: it acts as both a fluorescent tracking probe and a multi-photon photocleavable protecting group (PPG) for thiols[2].

The Causality of the C-3 Methyl Substitution: In traditional coumarin-based caging groups like Bhc (6-bromo-7-hydroxycoumarin), the photolysis of protected thiols frequently leads to the generation of unwanted, dead-end photo-isomeric byproducts via a thiirane intermediate[2]. This drastically reduces the yield of the active free thiol. The strategic introduction of a methyl group at the C-3 position (forming mBhc) creates critical steric hindrance. This structural modification completely suppresses the photoisomerization pathway, ensuring that irradiation results in clean, highly efficient photo-cleavage[2].

Furthermore, the inherent fluorogenic character of the coumarin core allows researchers to use non-destructive excitation wavelengths to track the localization of the caged probe inside cells, tissues, or polymeric matrices prior to triggering the photolysis[2].

Quantitative Performance Data

To understand the superiority of the mBhc probe over its predecessors, it is essential to compare their photophysical properties. The table below summarizes the critical metrics that dictate experimental design.

| Property | Parent Bhc Group | mBhc (7-Hydroxy-3-methylcoumarin derivative) | Mechanistic Impact on Experimental Design |

| Photoisomerization Rate | High (Produces dead-end isomers) | Not Detectable | Ensures 100% of the cleaved product is the desired active thiol[2]. |

| 1-Photon Quantum Yield ((\Phi)) | ~0.01 - 0.02 | 0.01 (at 365 nm) | Maintains efficient, rapid cleavage under standard UV irradiation[2]. |

| 2-Photon Cross-Section | ~0.1 - 0.2 GM | 0.13 GM (at 800 nm) | Enables deep-tissue penetration and highly defined 3D spatial patterning without out-of-focus phototoxicity[2]. |

| Fluorescence Tracking | Yes | Yes | Allows for precise spatial mapping of the probe before initiating the uncaging sequence[2],[1]. |

Workflow Visualization

The dual-nature of the mBhc probe allows for a seamless transition from passive observation to active perturbation within a biological system.

Workflow of mBhc-caged probe tracking, multi-photon photolysis, and subsequent bio-activation.

Self-Validating Experimental Protocols

The following protocols detail the integration of mBhc into biological workflows. Every procedure is designed as a self-validating system , ensuring that the researcher can mathematically or visually confirm the success of each step before proceeding.

Protocol A: Solid-Phase Synthesis and Validation of mBhc-Caged Peptides

This protocol outlines the incorporation of the mBhc probe into a K-Ras-derived peptide sequence, which requires a free thiol for downstream farnesylation[2].

1. Amino Acid Coupling:

-

Action: Perform standard Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(mBhc)-OH to introduce the caged thiol.

-

Causality: The mBhc protecting group is highly stable under the basic conditions (20% piperidine in DMF) required for Fmoc removal, preventing premature uncaging during chain elongation[2].

2. Cleavage from Resin:

-

Action: Cleave the peptide from the resin using a standard Trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours at room temperature.

-

Causality: Avoid strong reducing scavengers like EDT (ethanedithiol) if possible, as the mBhc group relies on specific photolytic conditions for removal, and minimizing aggressive nucleophiles prevents off-target degradation.

3. Self-Validation (LC-MS Analysis):

-

Action: Analyze the purified peptide via Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Validation Check: Extract the ion-current (EIC) data. The synthesis is validated only if the chromatogram yields a single major peak corresponding to the exact expected mass of the mBhc-protected peptide (e.g., m/z = 647 for the specific K-Ras fragment)[2]. The absence of the free thiol mass confirms the caging group remained intact during SPPS.

Protocol B: Multi-Photon Uncaging and In Situ Verification in Hydrogels

This protocol utilizes the mBhc probe to create highly defined, 3D chemical patterns within a biomaterial matrix[2].

1. Pre-Uncaging Fluorescence Tracking:

-

Action: Cast a hydrogel covalently modified with mBhc-protected cysteamine. Use a confocal microscope at a non-photolytic excitation wavelength (e.g., 405 nm at very low laser power) to map the distribution of the probe.

-

Causality: The inherent fluorescence of the 7-hydroxy-3-methylcoumarin core allows you to confirm the uniform distribution of the caged thiols before committing to the irreversible photolysis step[2],[3].

2. Multi-Photon Spatiotemporal Uncaging:

-

Action: Irradiate highly defined volumes (Regions of Interest, ROIs) inside the hydrogel using a pulsed near-IR laser tuned to 800 nm.

-

Causality: 800 nm is selected because it perfectly aligns with the two-photon action cross-section of mBhc (0.13 GM). Two-photon excitation ensures that photolysis only occurs at the focal point of the laser, providing true 3D spatial resolution without damaging surrounding biological structures[2].

3. Self-Validation (Orthogonal Fluorophore Labeling):

-

Action: Post-irradiation, wash the hydrogel and incubate it with a sulfhydryl-reactive fluorophore (e.g., a maleimide-functionalized dye emitting in the red spectrum, such as Alexa Fluor 594).

-

Validation Check: Image the hydrogel. The experiment is validated only if the red fluorescence perfectly co-localizes with the specific 3D volumes targeted by the 800 nm laser[2]. This proves that the mBhc group was cleanly removed, generating active free thiols strictly within the defined spatial coordinates.

References

-

6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - PMC Source: National Institutes of Health (NIH) URL:[Link]

-

7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410 - PubChem Source: PubChem (NIH) URL:[Link]

Sources

- 1. 3-Methylcoumarin|C10H8O2|CAS 2445-82-1 [benchchem.com]

- 2. 6-Bromo-7-hydroxy-3-methylcoumarin (mBhc) is an efficient multi-photon labile protecting group for thiol caging and three-dimensional chemical patterning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Hydroxy-3-methylcoumarin | C10H8O3 | CID 13235410 - PubChem [pubchem.ncbi.nlm.nih.gov]

Derivatization of 7-Hydroxy-3-methylcoumarin: Synthesis and Application of mBhc and Arylsulfonate Conjugates for Bioassays

Target Audience: Researchers, scientists, and drug development professionals Document Type: Application Note & Detailed Protocol Guide

Executive Summary & Mechanistic Rationale

The 7-hydroxy-3-methylcoumarin scaffold is a highly versatile pharmacophore and fluorophore in chemical biology. Its unique photophysical properties and reactive 7-hydroxyl group make it an ideal starting material for two distinct, high-value bioassay applications:

-

Spatio-temporal Enzymatic Bioassays : Derivatization into the mBhc (6-bromo-7-hydroxy-3-methylcoumarin-4-ylmethyl) photolabile protecting group (PLPG) for thiol caging.

-

Antiviral Screening : O-sulfonylation to generate triple-conjugate inhibitors for Chikungunya virus (CHIKV) bioassays.

The Causality of the 3-Methyl Substitution

In photolabile protecting groups, the standard Bhc (6-bromo-7-hydroxycoumarin-4-ylmethyl) group suffers from a critical flaw: upon UV irradiation, it undergoes a competitive photoisomerization reaction rather than clean cleavage. This traps the caged biomolecule in an inactive state, severely limiting the uncaging quantum yield.

As demonstrated by [1], the presence of the 3-methyl group in the 7-hydroxy-3-methylcoumarin scaffold provides critical steric hindrance and alters the excited-state electronic distribution. This completely shuts down the parasitic photoisomerization pathway, funneling the excited state exclusively toward the heterolytic cleavage of the C-S bond. This allows for highly efficient one-photon (365 nm) and two-photon (800 nm) release of free thiols (e.g., cysteine) in complex enzymatic bioassays [1].

Concurrently, the 7-hydroxyl group possesses a relatively low pKa (~7.8–8.0), making it an excellent nucleophile for O-derivatization without the need for harsh, lactone-cleaving bases. This property is exploited to synthesize arylsulfonate conjugates that exhibit potent antiviral activity in cytopathic effect (CPE) bioassays [2].

Derivatization Workflow

Workflow for 7-hydroxy-3-methylcoumarin derivatization into mBhc and antiviral bioassay conjugates.

Protocol 1: Synthesis of mBhc-Caged Peptides for Enzymatic Bioassays

This protocol details the integration of the mBhc group into a K-Ras-derived peptide for Protein Farnesyltransferase (PFTase) bioassays.

Phase A: Preparation of Fmoc-Cys(mBhc)-OH

Causality Check: The 7-hydroxyl group must be transiently protected during Solid Phase Peptide Synthesis (SPPS) to prevent cross-reactivity with coupling reagents (e.g., HATU/DIPEA). We utilize a Methoxymethyl (MOM) ether, which is stable to basic SPPS conditions but easily removed during final acidic cleavage.

-

MOM Protection : Dissolve mBhc (synthesized via bromination and chloromethylation of 7-hydroxy-3-methylcoumarin) (1.0 equiv) in anhydrous CH₂Cl₂. Add Triethylamine (TEA, 3.0 equiv) and cool to 0 °C. Dropwise add MOM-Cl (1.5 equiv). Stir for 2 hours.

-

Thiol Alkylation : React the MOM-protected mBhc-chloride (1.0 equiv) with Fmoc-Cys-OH (1.2 equiv) in DMF using DIPEA (2.0 equiv) as the base. Stir at room temperature for 12 hours.

-

Validation : Purify via silica gel chromatography. Confirm the product (Fmoc-Cys(mBhc-MOM)-OH) via LC-MS (Expected [M+H]⁺ peak validation is critical before proceeding to SPPS).

Phase B: SPPS and Bioassay Integration

-

Peptide Assembly : Synthesize the K-Ras derived peptide sequence on a Rink amide resin using standard Fmoc chemistry. Couple Fmoc-Cys(mBhc-MOM)-OH at the desired position.

-

Global Cleavage : Cleave the peptide from the resin using a TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours. Note: This step simultaneously removes the MOM protecting group, restoring the 7-hydroxyl moiety essential for the coumarin's photophysical properties.

-